molecular formula C15H14 B184158 1-Methyl-2,2-diphenylethylene CAS No. 778-66-5

1-Methyl-2,2-diphenylethylene

Cat. No. B184158
CAS RN: 778-66-5
M. Wt: 194.27 g/mol
InChI Key: KYVBUUNCHXRYOS-UHFFFAOYSA-N
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Description

1-Methyl-2,2-diphenylethylene is an organic compound with the molecular formula C15H14 . It is useful in detecting structural features of products derived from coal .


Physical And Chemical Properties Analysis

1-Methyl-2,2-diphenylethylene has a melting point of 49°C, a boiling point of 284.85°C, and a density of 1.0250 .

Scientific Research Applications

Polymer Synthesis

Prop-1-ene-1,1-diyldibenzene, also known as 1-Methyl-2,2-diphenylethylene, is utilized in the synthesis of block copolymers. These copolymers have applications in various fields such as materials science and engineering due to their unique properties like phase separation and self-assembly .

Coal Product Detection

This compound is useful in detecting structural features of products derived from coal, which is significant for the coal industry and environmental monitoring .

Thermophysical Property Data

The NIST ThermoData Engine provides access to critically evaluated thermodynamic property data for pure compounds like 1,1-Diphenyl-1-propene. This data is essential for research in thermodynamics and physical chemistry .

Drug Design

In medicinal chemistry, 1,1-Diphenyl-1-propene has been identified as a potential scaffold for the development of novel dual COX-2/5-LOX inhibitors, which could lead to new treatments for inflammation-related diseases .

Antidiabetic Research

Natural product chalcone-based PTP-1B inhibitors derived from 1,3-Diphenyl-2-Propene-1-One show promise as antidiabetic molecules. However, they require further clinical exploration to develop suitable formulations .

Mechanism of Action

properties

IUPAC Name

1-phenylprop-1-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVBUUNCHXRYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285618
Record name 1,1-Diphenylpropene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,2-diphenylethylene

CAS RN

778-66-5
Record name 1,1-Diphenyl-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=778-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diphenylpropene
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Record name 1,1-Diphenylpropene
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Record name 1,1-Diphenylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,1-diphenyl-1-propanol (64 g, 0.30 mol), isopropanol (300 ml) and a 5 N solution of sulphuric acid (150 ml) was heated at reflux temperature for 18 h. The reaction mixture was cooled, diluted with water (600 ml) and extracted with toluene (3×150 ml). The combined organic phases was dried (Na2SO4) and the solvent was evaporated in vacuo to give a solid residue which was triturated with iso-octane. The solid was collected by filtration to give 28.8 g (49%) of 1,1-diphenyl-1-propene.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1,1-diphenyl-1-propanol (64 g, 0.30 mol), isopropanol (300 ml) and a 5 N solution of sulphuric acid (150 ml) was heated at reflux temperature for 18 h. The reaction mixture was cooled, diluted with water (600 ml) and extracted with toluene (3×150 ml). The combined organic phases was dried over sodium sulphate and the solvent was evaporated in vacuo to give a solid residue which was trituated with iso-octane. The solid was collected by filtration to give 28.8 g (49%) of 1,1-diphenyl-1-propene.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-2,2-diphenylethylene
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1-Methyl-2,2-diphenylethylene
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1-Methyl-2,2-diphenylethylene
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1-Methyl-2,2-diphenylethylene
Reactant of Route 5
1-Methyl-2,2-diphenylethylene
Reactant of Route 6
1-Methyl-2,2-diphenylethylene

Q & A

Q1: How is 1,1-Diphenyl-1-propene characterized using spectroscopic methods?

A1: Raman and infrared (IR) spectroscopy prove effective in characterizing 1,1-Diphenyl-1-propene and its derivatives. Specifically, Raman spectroscopy effectively identifies the saturated carbon-germanium (Ge-C) bond and Ge-Ph vibrational modes present in these compounds. A strong vibration band observed near 1000 cm-1 in the Raman spectra is attributed to the Ge-Ph stretching mode [].

Q2: Can 1,1-Diphenyl-1-propene be found in natural sources?

A3: Yes, 1,1-Diphenyl-1-propene has been identified as a constituent of the essential oil extracted from Guizhou flat green tea. While present at a lower relative content (2.95%), it contributes to the complex aroma profile of the tea [].

Q3: Has 1,1-Diphenyl-1-propene been utilized in the synthesis of other compounds?

A4: Yes, 1,1-Diphenyl-1-propene arises as a product in reactions involving carbenerhodium(I) complexes. For instance, treating trans-[RhCl(CPh2)(PiPr3)2] with ethene yields 1,1-Diphenyl-1-propene, alongside 3,3-diphenyl-1-propene []. This highlights the potential of 1,1-Diphenyl-1-propene as a building block in organometallic synthesis.

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